REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5](=[O:21])[NH:6][C:7]([CH2:12][O:13]CC2C=CC=CC=2)=[C:8]([CH2:10][CH3:11])[CH:9]=1)([O-])=O>O1CCCC1.CO.[Pd]>[NH2:1][C:4]1[C:5](=[O:21])[NH:6][C:7]([CH2:12][OH:13])=[C:8]([CH2:10][CH3:11])[CH:9]=1
|
Name
|
3-nitro-5-ethyl-6-benzyloxymethyl-2(1H)-pyridinone
|
Quantity
|
576 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(NC(=C(C1)CC)COCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
130 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Additional catalyst was added in 100 mg portions after day 2 and day 3
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated
|
Type
|
WASH
|
Details
|
The catalyst was vigorously washed with methanol/chloroform
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with methylene chloride
|
Type
|
FILTRATION
|
Details
|
productcollected by filtration
|
Reaction Time |
3.5 (± 0.5) d |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(NC(=C(C1)CC)CO)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |